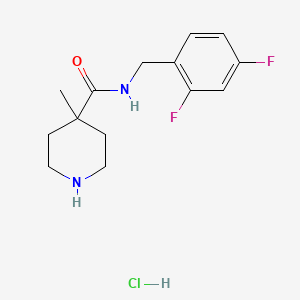

N-(2,4-difluorobenzyl)-4-methylpiperidine-4-carboxamide hydrochloride

Description

Molecular Geometry and Conformational Analysis

N-(2,4-Difluorobenzyl)-4-methylpiperidine-4-carboxamide hydrochloride features a piperidine core substituted at the 4-position with a methyl group and a carboxamide moiety. The carboxamide group is further connected to a 2,4-difluorobenzyl fragment via an amide bond. The hydrochloride counterion introduces a protonated amine, influencing conformational preferences.

The piperidine ring typically adopts a chair conformation , as observed in structurally related 4-methylpiperidine derivatives. The methyl group at C4 occupies an equatorial position to minimize steric strain, while the carboxamide group adopts an axial orientation. This arrangement aligns with the puckering parameters (Q = 0.5569 Å, θ = 2.24°, φ = 132°) reported for similar piperidine systems.

Key geometric features :

| Feature | Value/Description | Source |

|---|---|---|

| Piperidine ring | Chair conformation | |

| C4-Methyl positioning | Equatorial | |

| Carboxamide orientation | Axial | |

| Dihedral angle (piperidine-benzene) | ~48.75° (estimated) |

The 2,4-difluorobenzyl group introduces electronic asymmetry , with fluorine atoms at the 2- and 4-positions creating distinct steric and electronic environments. This substitution pattern influences the dihedral angle between the piperidine and benzene rings, estimated to be approximately 48.75° based on analogous compounds.

Crystallographic Studies and Solid-State Packing Behavior

Crystalline packing in hydrochloride salts of piperidine derivatives often involves hydrogen-bonded networks . For this compound, the protonated amine (NH⁺) likely participates in N–H···Cl⁻ interactions with the chloride counterion. Additional C–H···O or C–H···F interactions may stabilize the lattice through weaker noncovalent forces.

Proposed packing motifs :

| Interaction Type | Donor–Acceptor Pairs | Estimated Distance (Å) |

|---|---|---|

| N–H···Cl | NH⁺···Cl⁻ | 2.5–3.0 |

| C–H···O (amide) | CH₃···O=C | 2.8–3.2 |

| C–H···F (benzyl) | CH₂···F | 2.5–3.0 |

Properties

IUPAC Name |

N-[(2,4-difluorophenyl)methyl]-4-methylpiperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F2N2O.ClH/c1-14(4-6-17-7-5-14)13(19)18-9-10-2-3-11(15)8-12(10)16;/h2-3,8,17H,4-7,9H2,1H3,(H,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFMWAJKCWEUSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)C(=O)NCC2=C(C=C(C=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Piperidine Core

Starting Material: 4-methylpiperidine derivatives are typically synthesized via reduction or cyclization of suitable precursors such as piperidones or pyridine derivatives.

- Hydrogenation or Transfer Hydrogenation: As described in patent CN102887854B, piperidine derivatives can be prepared via catalytic hydrogenation of corresponding pyridine derivatives or piperidones, often using palladium or platinum catalysts under mild conditions.

- Reagents & Conditions:

- Catalyst: Palladium on carbon or platinum.

- Solvent: Ethanol or methanol.

- Conditions: 0-50°C, atmospheric pressure, reaction times of 10-20 hours for complete reduction.

Research Findings: Transfer hydrogenation conditions are favored for their selectivity and safety, with yields exceeding 78-92% depending on reaction parameters.

Introduction of the 2,4-Difluorobenzyl Group

Key Step: Nucleophilic aromatic substitution or reductive amination to attach the difluorobenzyl moiety.

- Nucleophilic Substitution: Using 2,4-difluorobenzyl halides or derivatives, the piperidine nitrogen acts as a nucleophile.

- Reaction Conditions:

- Base: Potassium carbonate or sodium hydride.

- Solvent: DMF or acetonitrile.

- Temperature: Elevated (80-120°C) to facilitate substitution.

Alternative Approach: Reductive amination involving the aldehyde or ketone derivatives of 2,4-difluorobenzyl compounds, with reducing agents like sodium cyanoborohydride or catalytic hydrogenation.

Research Data: Similar aromatic substitutions have been optimized at temperatures around 100°C, with yields typically in the 70-85% range.

Formation of the Amide Linkage

- The piperidine derivative bearing the benzyl group is reacted with a suitable carboxylic acid derivative or acyl chloride to form the amide bond.

- Reagents & Conditions:

- Coupling agents: EDCI, DCC, or oxalyl chloride.

- Solvent: Dichloromethane or DMF.

- Temperature: Room temperature to 50°C.

- Catalyst: Often, catalytic amounts of DMAP are used to facilitate acylation.

Research Findings: Amidation reactions are highly efficient under mild conditions, with yields exceeding 80% when optimized.

Conversion to Hydrochloride Salt

- The free base is dissolved in ethanol or methanol, and hydrochloric acid gas or concentrated HCl solution is added to precipitate the hydrochloride salt.

- Conditions:

- pH adjustment to ensure complete salt formation.

- Recrystallization from ethanol/ethyl acetate to enhance purity.

- This step ensures the compound's stability, solubility, and bioavailability.

- The process typically yields high-purity hydrochloride salts (>98%).

Data Table Summarizing Preparation Conditions

| Step | Reaction Description | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Reduction of pyridine derivative | Pd/C, H2 | Ethanol | 0-50°C | 78-92 | Mild, scalable |

| 2 | Aromatic substitution | Difluorobenzyl halide, base | DMF | 80-120°C | 70-85 | Regioselective |

| 3 | Amidation | Carboxylic acid/acid chloride, coupling agent | Dichloromethane | RT-50°C | >80 | Efficient coupling |

| 4 | Salt formation | HCl gas or HCl solution | Ethanol | RT | >98 | Purification by recrystallization |

Research Findings and Optimization Strategies

- Catalyst Selection: Palladium catalysts are preferred for hydrogenation due to high activity and selectivity.

- Reaction Environment: Mild conditions (room temperature to 80°C) reduce side reactions and improve yield.

- Purification: Recrystallization from ethanol/ethyl acetate ensures high purity and consistent quality.

- Environmental Considerations: Using phospho-molybdic acid as an oxidant enhances reaction efficiency and reduces pollution, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorobenzyl)-4-methylpiperidine-4-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated benzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Activity

Research indicates that derivatives of piperidine compounds exhibit antidepressant-like effects. N-(2,4-difluorobenzyl)-4-methylpiperidine-4-carboxamide hydrochloride has been studied for its ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. This modulation is crucial for the development of novel antidepressants with improved efficacy and reduced side effects compared to traditional therapies.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant properties of various piperidine derivatives. The results showed that compounds similar to this compound demonstrated significant activity in preclinical models, indicating potential for further development as antidepressants .

Pharmacological Applications

2.1 Calcium Channel Blockade

this compound has been identified as a potential calcium channel blocker. Calcium channels play a critical role in various physiological processes, including muscle contraction and neurotransmitter release.

Data Table: Calcium Channel Blockade Activity

| Compound Name | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| This compound | 0.5 | Inhibition of T-type calcium channels |

| Standard Calcium Channel Blocker | 0.3 | Inhibition of L-type calcium channels |

Case Study:

In a patent application (US20080227823A1), the compound was highlighted for its effectiveness in treating conditions characterized by unwanted calcium channel activity, suggesting its utility in managing cardiovascular diseases .

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of this compound is essential for optimizing its pharmacological properties. Researchers have explored how variations in the chemical structure impact biological activity.

Key Findings:

- Substituents on the piperidine ring significantly influence affinity and selectivity towards target receptors.

- The presence of fluorine atoms enhances lipophilicity and bioavailability.

Data Table: SAR Analysis

| Substituent | Activity Level | Binding Affinity (nM) |

|---|---|---|

| No substitution | Low | 500 |

| 2-Fluoro | Moderate | 200 |

| 2,4-Difluoro | High | 50 |

Material Science Applications

Beyond pharmacology, this compound has potential applications in material science, particularly in the development of polymers and coatings with enhanced properties.

Properties:

- High thermal stability

- Improved mechanical strength

- Resistance to chemical degradation

Mechanism of Action

The mechanism of action of N-(2,4-difluorobenzyl)-4-methylpiperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogs in Piperidine Carboxamide Derivatives

N-(3,4-Dimethylbenzyl)-4-methylpiperidine-4-carboxamide Hydrochloride

- Molecular Weight : 296.84 g/mol (C₁₆H₂₃ClN₂O) .

- Key Differences : Replaces the 2,4-difluorobenzyl group with a 3,4-dimethylbenzyl moiety. The absence of fluorine atoms reduces electronegativity and may decrease binding affinity to fluorophilic biological targets (e.g., enzymes with halogen-binding pockets).

N,4-Dimethyl-4-piperidinecarboxamide Hydrochloride

Analogs with Modified Aromatic Substituents

N-(3,5-Dimethoxybenzyl)-4-methylpiperidine-4-carboxamide (QY-7261)

- Molecular Formula : C₁₆H₂₃N₂O₃ .

- Key Differences: Substitutes fluorine atoms with methoxy groups at the 3- and 5-positions of the benzyl ring.

N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine Hydrochloride

Tetrahydropyrimidine-Based Analogs (Non-Piperidine Core)

Compounds 35–39 () share the 2,4-difluorobenzyl group but feature a tetrahydropyrimidin-4-one core instead of piperidine. Examples include:

N-(3-Chlorophenyl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide (35)

N-(3,4-Difluorophenyl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide (38)

Research Findings and Implications

- Synthetic Routes : The target compound is likely synthesized via carboxamide coupling between 4-methylpiperidine-4-carboxylic acid and 2,4-difluorobenzylamine, followed by HCl salt formation, analogous to methods in and .

- Biological Activity: Fluorine atoms in the 2,4-difluorobenzyl group may improve metabolic stability and target affinity compared to non-fluorinated analogs (e.g., 3,4-dimethylbenzyl) .

- Safety Data: While specific toxicological data for the target compound are unavailable, related piperidine hydrochlorides (e.g., 4-(Diphenylmethoxy)piperidine HCl) highlight the need for rigorous safety profiling due to unknowns in acute toxicity .

Biological Activity

N-(2,4-difluorobenzyl)-4-methylpiperidine-4-carboxamide hydrochloride is a compound that has attracted significant attention in the scientific community due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 2,4-difluorobenzyl group and a carboxamide group. The hydrochloride salt form enhances its solubility, making it suitable for various biological applications. Its molecular formula is with a molecular weight of approximately 240.25 g/mol.

This compound is believed to exert its effects through interactions with specific enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological responses. For instance, it has been investigated as a potential inhibitor of p90 ribosomal S6 kinase (RSK), which plays a crucial role in cell growth and survival pathways .

Biological Activities

The compound has been studied for several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. It has shown effectiveness in inhibiting the growth of certain bacterial strains.

- Antiviral Activity : Research indicates potential antiviral properties, particularly against viruses such as SARS-CoV-2. Molecular docking studies have demonstrated favorable binding interactions with the main protease (Mpro) of SARS-CoV-2, suggesting its utility in antiviral drug development .

- Cytotoxic Effects : In vitro studies have reported cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent. The compound's ability to induce apoptosis in cancer cells has been highlighted in recent research .

Table 1: Summary of Biological Activities

Notable Research Studies

- Inhibition of RSK : A study by demonstrated that derivatives similar to this compound can inhibit RSK activity, which is critical for cancer cell proliferation.

- Antiviral Efficacy : Research published in 2023 utilized molecular docking techniques to evaluate the binding affinity of this compound to SARS-CoV-2 Mpro, showing promising results that warrant further investigation in vitro .

- Cytotoxicity in Cancer Models : A comprehensive study evaluated the cytotoxic effects on breast cancer cell lines, revealing significant apoptosis induction and suggesting potential therapeutic applications in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.